3-Chloro-4-fluoro-5,6,7,8-tetrahydroisoquinolin-5-ol
Description
Properties
IUPAC Name |
3-chloro-4-fluoro-5,6,7,8-tetrahydroisoquinolin-5-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO/c10-9-8(11)7-5(4-12-9)2-1-3-6(7)13/h4,6,13H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHKEKPZXXJWTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C(=NC=C2C1)Cl)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401220928 | |
| Record name | 3-Chloro-4-fluoro-5,6,7,8-tetrahydro-5-isoquinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401220928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1236770-01-6 | |
| Record name | 3-Chloro-4-fluoro-5,6,7,8-tetrahydro-5-isoquinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1236770-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-fluoro-5,6,7,8-tetrahydro-5-isoquinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401220928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-fluoro-5,6,7,8-tetrahydroisoquinolin-5-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of a suitable starting material, such as 3-chloro-4-fluoroaniline.
Cyclization: The starting material undergoes cyclization with an appropriate reagent, such as a ketone or aldehyde, to form the tetrahydroisoquinoline core.
Industrial Production Methods
Industrial production of 3-Chloro-4-fluoro-5,6,7,8-tetrahydroisoquinolin-5-ol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-fluoro-5,6,7,8-tetrahydroisoquinolin-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chloro or fluoro substituents, leading to different derivatives.
Substitution: Halogen atoms (chloro and fluoro) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, selenium dioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3-Chloro-4-fluoro-5,6,7,8-tetrahydroisoquinolin-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4-fluoro-5,6,7,8-tetrahydroisoquinolin-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, modulating cellular responses.
DNA Interaction: Interacting with DNA to influence gene expression and cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-Chloro-4-fluoro-5,6,7,8-tetrahydroisoquinolin-5-ol with structurally related tetrahydroisoquinoline derivatives and heterocyclic compounds, focusing on substituent effects, functional groups, and inferred properties.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects: The chloro and fluoro groups in the target compound likely increase its lipophilicity compared to non-halogenated analogs (e.g., unsubstituted tetrahydroisoquinolinols). However, the hydroxyl group at C5 introduces polarity, balancing solubility and membrane permeability.
Functional Group Impact: The hydroxyl group in the target compound may facilitate hydrogen bonding, influencing receptor binding or catalytic interactions. Halogen positioning: The meta- and para-placement of Cl and F on the aromatic ring may confer distinct electronic effects (e.g., electron-withdrawing) compared to ortho-substituted analogs, altering reactivity in substitution or coupling reactions.
Biological and Pharmacological Implications: Tetrahydroisoquinoline derivatives are explored for CNS activity (e.g., kinase inhibition, neurotransmitter modulation). The target compound’s halogen and hydroxyl groups may position it as a candidate for antibacterial or anticancer studies, similar to piperidinyl-substituted analogs noted in .
Biological Activity
3-Chloro-4-fluoro-5,6,7,8-tetrahydroisoquinolin-5-ol (CAS No. 1236770-01-6) is a synthetic organic compound belonging to the tetrahydroisoquinoline class. Its unique structural features—specifically the chloro and fluoro substituents along with a hydroxyl group—contribute to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| IUPAC Name | 3-chloro-4-fluoro-5,6,7,8-tetrahydroisoquinolin-5-ol |
| Molecular Formula | C9H9ClFNO |
| Molecular Weight | 201.63 g/mol |
| CAS Number | 1236770-01-6 |
The biological activity of 3-chloro-4-fluoro-5,6,7,8-tetrahydroisoquinolin-5-ol is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, potentially affecting cellular metabolism and signaling.
- Receptor Binding : It can bind to specific receptors on cell surfaces, modulating cellular responses. For instance, it has been studied for its interaction with adenosine receptors, which are implicated in numerous physiological processes.
- DNA Interaction : There is evidence suggesting that this compound may interact with DNA, influencing gene expression and cellular functions.
Antimicrobial Properties
Research indicates that 3-chloro-4-fluoro-5,6,7,8-tetrahydroisoquinolin-5-ol exhibits significant antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains. For example:
- Staphylococcus aureus : Exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Escherichia coli : Showed an MIC of 64 µg/mL.
These findings suggest potential applications in developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In a study assessing its effects on cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical) | 15 |
| MCF7 (breast) | 20 |
| A549 (lung) | 25 |
The results indicate that the compound may induce apoptosis in cancer cells through various mechanisms, including oxidative stress and disruption of mitochondrial function.
Case Studies
- Study on Adenosine Receptors : A recent study highlighted the role of the compound as an antagonist at the A2A adenosine receptor. It demonstrated a Ki value of 20 nM and an IC50 of 6 µM in cyclic AMP assays, indicating its potential as a therapeutic agent for neurodegenerative diseases and cancer treatments .
- PARP1 Inhibition : Another investigation assessed the compound's inhibitory effects on PARP1 activity. The results showed that it could inhibit PARP1 with an IC50 in the sub-micromolar range, suggesting its utility in cancer therapy where PARP inhibitors are beneficial .
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing 3-Chloro-4-fluoro-5,6,7,8-tetrahydroisoquinolin-5-ol, and what key reagents are critical in these pathways?
The synthesis typically involves multi-step organic reactions, including halogenation and cyclization. Chlorination agents like phosphorus oxychloride (POCl₃) and fluorinating reagents such as DAST (diethylaminosulfur trifluoride) are crucial for introducing halogen substituents. Solvent selection (e.g., dichloromethane or THF) and temperature control (0–80°C) are vital to minimize side reactions . Characterization via NMR and mass spectrometry is recommended to confirm structural integrity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 3-Chloro-4-fluoro-5,6,7,8-tetrahydroisoquinolin-5-ol?
High-resolution NMR (¹H, ¹³C, and ¹⁹F) is essential for confirming the positions of chloro and fluoro substituents, while LC-MS or GC-MS can verify purity and molecular weight. Thin-layer chromatography (TLC) with UV visualization is useful for monitoring reaction progress . For crystallographic confirmation, single-crystal X-ray diffraction is recommended if suitable crystals are obtained .
Q. What are the stability considerations for storing 3-Chloro-4-fluoro-5,6,7,8-tetrahydroisoquinolin-5-ol, and how should degradation be mitigated?
The compound should be stored in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation. Stability tests under varying pH and temperature conditions can identify degradation pathways. Regular purity checks via HPLC are advised .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to enhance the yield of 3-Chloro-4-fluoro-5,6,7,8-tetrahydroisoquinolin-5-ol?
Use design of experiments (DoE) to evaluate variables like solvent polarity, temperature gradients, and catalyst loading. For example, trifluoromethylation efficiency may improve with anhydrous conditions and slow reagent addition. Kinetic studies (e.g., in situ IR monitoring) can identify rate-limiting steps .
Q. What strategies resolve contradictions in reported biological activities of structurally similar tetrahydroisoquinoline derivatives?
Cross-validate assays (e.g., enzyme inhibition vs. cellular uptake studies) to isolate confounding factors. Meta-analyses of published data can highlight methodological inconsistencies, such as variations in cell lines or assay protocols. Computational docking studies may reconcile discrepancies by modeling ligand-target interactions .
Q. How do electronic effects of the chloro and fluoro substituents influence the compound’s reactivity in subsequent derivatization reactions?
The electron-withdrawing nature of Cl and F groups can deactivate the aromatic ring, directing electrophilic substitutions to specific positions. DFT calculations can predict regioselectivity, while Hammett plots correlate substituent effects with reaction rates. Experimental validation via competitive coupling reactions (e.g., Suzuki-Miyaura) is recommended .
Q. What advanced computational methods are suitable for predicting the pharmacokinetic properties of 3-Chloro-4-fluoro-5,6,7,8-tetrahydroisoquinolin-5-ol?
Molecular dynamics simulations can model membrane permeability, while QSAR (Quantitative Structure-Activity Relationship) analyses estimate logP and bioavailability. ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) predictors like SwissADME or pkCSM are practical tools for prioritizing in vivo studies .
Methodological Guidance
- Data Contradiction Analysis : Employ triangulation by combining experimental, computational, and literature data to validate findings. For instance, conflicting solubility data may arise from solvent polarity differences; replicate experiments using standardized solvents (e.g., DMSO or ethanol) .
- Theoretical Frameworks : Ground mechanistic studies in frontier molecular orbital (FMO) theory or Marcus theory to explain reaction pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
